molecular formula C9H27GeSi3 B034672 Tris(trimethylsilyl)germane CAS No. 104164-54-7

Tris(trimethylsilyl)germane

Cat. No.: B034672
CAS No.: 104164-54-7
M. Wt: 292.20 g/mol
InChI Key: SYWSGAXJMRGDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(trimethylsilyl)germanium hydride, (CH₃)₃Si)₃GeH, is a Group 14 hydride compound containing germanium, silicon, and hydrogen. Its structure features a central germanium atom bonded to three trimethylsilyl groups [(CH₃)₃Si] and one hydride (H). This compound is notable for its role in radical-mediated reactions, such as desulfonylation and hydrogenolysis, where it serves as a milder and less toxic alternative to tin- or silicon-based reagents like tributyltin hydride (TBTH) and tris(trimethylsilyl)silane (TTMSS) .

Properties

CAS No.

104164-54-7

Molecular Formula

C9H27GeSi3

Molecular Weight

292.20 g/mol

InChI

InChI=1S/3C3H9Si.Ge/c3*1-4(2)3;/h3*1-3H3;

InChI Key

SYWSGAXJMRGDKW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)C.C[Si](C)C.C[Si](C)C.[GeH]

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

Ge(SiMe₃)₄ reacts with alkali-metal tert-butoxides (MOR, where M = Na, K, Rb, Cs) in ethereal solvents (e.g., THF, Et₂O) to form tris(trimethylsilyl)germanides ([MGe(SiMe₃)₃]). For example, potassium tert-butoxide (KOtBu) induces selective cleavage of one Ge–Si bond:

Ge(SiMe3)4+KOtBuKGe(SiMe3)3+Me3Si-OtBu\text{Ge(SiMe}3\text{)}4 + \text{KOtBu} \rightarrow \text{KGe(SiMe}3\text{)}3 + \text{Me}_3\text{Si-OtBu}

The reaction typically achieves yields exceeding 80% under anhydrous conditions at −78°C to 25°C. Crown ethers (e.g., 18-crown-6) or polydentate donors like TMEDA (N,N,N′,N′-tetramethylethylenediamine) stabilize the germanide intermediates, preventing aggregation and enhancing solubility.

Table 1: Alkali-Metal tert-Butoxide Reactions with Ge(SiMe₃)₄

Alkali MetalDonorSolventTemperature (°C)Yield (%)
K18-crown-6Et₂O−78 → 2592
RbNoneTHF085
CsTMEDAHexane2578

Protonation of Germanide Intermediates to Yield the Hydride

The germanide intermediates ([MGe(SiMe₃)₃]) are subsequently protonated using weak acids (e.g., water, ammonium chloride) to generate tris(trimethylsilyl)germanium hydride. This step requires careful control to avoid over-protonation or decomposition.

Optimized Protonation Conditions

In a representative procedure, [KGe(SiMe₃)₃] is treated with a stoichiometric amount of HCl in diethyl ether:

KGe(SiMe3)3+HClHGe(SiMe3)3+KCl\text{KGe(SiMe}3\text{)}3 + \text{HCl} \rightarrow \text{HGe(SiMe}3\text{)}3 + \text{KCl}

The reaction proceeds quantitatively at −30°C, yielding the hydride as a colorless liquid. Excess acid leads to side products such as Ge(SiMe₃)₃Cl, necessitating precise stoichiometry.

Key Considerations:

  • Solvent Choice : Et₂O or THF ensures homogeneity and minimizes side reactions.

  • Temperature : Subzero temperatures (−30°C to 0°C) suppress radical pathways.

  • Acid Strength : Weak acids (pKa ≈ 4–6) prevent Ge–H bond cleavage.

Alternative Routes: Transmetalation and Direct Synthesis

Transmetalation with Heavy Alkali Metals

Rubidium and cesium derivatives of tris(trimethylsilyl)germanide exhibit higher reactivity, enabling protonation at milder conditions. For instance, [RbGe(SiMe₃)₃] reacts with H₂O at −78°C to afford the hydride in 89% yield. However, these intermediates are highly moisture-sensitive, requiring stringent inert-atmosphere handling.

Direct Synthesis from Germanium Tetrachloride

While less common, GeCl₄ can serve as a starting material when reacted with trimethylsilyl lithium (LiSiMe₃):

GeCl4+3 LiSiMe3Ge(SiMe3)3Cl+3 LiCl\text{GeCl}4 + 3\ \text{LiSiMe}3 \rightarrow \text{Ge(SiMe}3\text{)}3\text{Cl} + 3\ \text{LiCl}

Subsequent reduction with LiAlH₄ yields the hydride:

Ge(SiMe3)3Cl+LiAlH4HGe(SiMe3)3+LiAlCl4\text{Ge(SiMe}3\text{)}3\text{Cl} + \text{LiAlH}4 \rightarrow \text{HGe(SiMe}3\text{)}3 + \text{LiAlCl}4

This method suffers from lower yields (≈60%) due to competing disilylation and requires rigorous purification.

MethodCost (USD/g)Purity (%)Scalability
Alkali-metal route12097High
Direct synthesis20085Low

Chemical Reactions Analysis

Types of Reactions

Tris(trimethylsilyl)germanium hydride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with tris(trimethylsilyl)germanium hydride include halides, acids, and bases. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions and at controlled temperatures to optimize yield .

Major Products Formed

The major products formed from reactions involving tris(trimethylsilyl)germanium hydride depend on the specific reaction conditions and reagents used. Common products include organogermanium compounds with various functional groups attached to the germanium atom .

Scientific Research Applications

Tris(trimethylsilyl)germanium hydride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reducing agent in organic synthesis and as a precursor for the preparation of other organogermanium compounds.

    Biology: Research is ongoing into its potential biological activities and its use in the synthesis of biologically active molecules.

    Medicine: It is being investigated for its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which tris(trimethylsilyl)germanium hydride exerts its effects involves the transfer of the germanium-hydrogen bond to other molecules. This transfer can result in the reduction of organic compounds or the formation of new organogermanium compounds. The molecular targets and pathways involved in these reactions are the germanium atom and the functional groups attached to it .

Comparison with Similar Compounds

Structural and Bonding Differences

Key Structural Features:
  • Tris(trimethylsilyl)germanium hydride: The Ge–H bond distance is influenced by steric and electronic effects from the bulky trimethylsilyl substituents.
  • Tris(trimethylsilyl)silane (TTMSS) : The Si–H bond is shorter (~1.48 Å), leading to higher bond strength and reactivity in radical reactions compared to Ge–H bonds .
  • Tributyltin hydride (TBTH) : The Sn–H bond (~1.70 Å) is weaker, making TBTH more reactive but prone to toxic byproduct contamination .

Table 1: Bond Properties of Group 14 Hydrides

Compound Bond Type Bond Length (Å) Reactivity Trend
(CH₃)₃Si)₃GeH Ge–H ~1.527 Moderate
(CH₃)₃Si)₃SiH (TTMSS) Si–H ~1.48 High
Bu₃SnH (TBTH) Sn–H ~1.70 Very High

Reactivity in Radical-Mediated Reactions

Desulfonylation:
  • Tris(trimethylsilyl)germanium hydride selectively cleaves sulfur bonds in vinyl sulfones without affecting sensitive functional groups (e.g., chloro substituents), unlike TBTH or TTMSS, which may require harsher conditions .
  • TTMSS and TBTH : Both are effective in homolytic cleavage but often contaminate products with tin residues (TBTH) or require higher radical initiation energy (TTMSS) .
Reduction of Azides:
  • TTMSS reduces azides to amines via hydride transfer but may require additives like dithiol/Et₃N.

Table 2: Reaction Performance in Desulfonylation

Compound Yield (%) Purity (%) Functional Group Tolerance
(CH₃)₃Si)₃GeH 85–90 >95 High (e.g., Cl tolerated)
TTMSS 80–88 90–95 Moderate
TBTH 90–95 <80 Low (toxic byproducts)

Q & A

Q. What strategies mitigate decomposition pathways of tris(trimethylsilyl)germanium hydride under storage or catalytic conditions?

  • Methodological Answer : Decomposition via Ge–H bond cleavage is minimized by:
  • Storing under inert gases at sub-ambient temperatures (−20°C).
  • Avoiding protic solvents or Lewis acids that promote Ge–H heterolysis.
  • Using stabilizing ligands (e.g., triamidoamine frameworks) in catalytic applications to prevent Ge center degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(trimethylsilyl)germane
Reactant of Route 2
Tris(trimethylsilyl)germane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.